5-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide
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Description
The compound “5-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide” is a derivative of dibenzo[b,f][1,4]oxazepine . It is a versatile material used in diverse scientific research areas due to its unique properties, such as its potential as a potent drug candidate and its application in the development of advanced materials for various industries.
Scientific Research Applications
Catalytic Enantioselective Reactions
5-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide has been explored in the field of organic synthesis, particularly in catalytic enantioselective reactions. For instance, it is involved in the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. These reactions exhibit excellent yields and high enantioselectivities, using readily available chiral ligands and zinc sources under an air atmosphere (Munck et al., 2017).
Synthesis of Sulfonamides with Biological Screening
In the synthesis of novel sulfonamides, the compound has been incorporated into the structure of various derivatives. These derivatives, containing the 1,4-benzodioxane moiety, have been synthesized and screened for biological activity. They have shown effectiveness as inhibitors of various enzymes and exhibited significant antibacterial properties. This showcases the compound's potential in the development of new bioactive materials (Irshad et al., 2016).
Applications in Ocular Health
The derivatives of benzo[b]thiophene-2-sulfonamide, closely related to the compound , have been investigated for their potential utility as topically active inhibitors of ocular carbonic anhydrase. This research is particularly significant in the treatment of glaucoma, with some derivatives showing potent ocular hypotensive activities in animal models (Graham et al., 1989).
Properties
IUPAC Name |
5-ethyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c1-2-13-8-10-18(26-13)27(23,24)21-12-7-9-16-14(11-12)19(22)20-15-5-3-4-6-17(15)25-16/h3-11,21H,2H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVGTRXYNZBUTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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